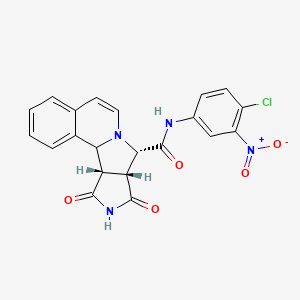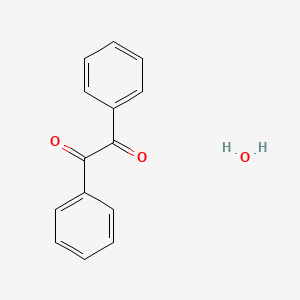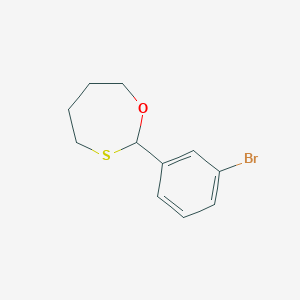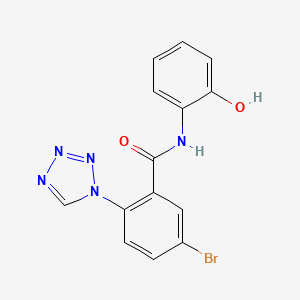
2-Chloro-3,6-diethylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3,6-diethylquinoline is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Chloro-3,6-diethylquinoline typically involves the chlorination of 3,6-diethylquinoline. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
Starting Material: 3,6-diethylquinoline
Chlorinating Agent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
Analyse Des Réactions Chimiques
2-Chloro-3,6-diethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides. For example, reacting with an amine under basic conditions can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), converting the compound into its corresponding amine.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions .
Applications De Recherche Scientifique
2-Chloro-3,6-diethylquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: It serves as a precursor in the manufacture of dyes and pigments
Mécanisme D'action
The mechanism of action of 2-Chloro-3,6-diethylquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in industrial applications .
Comparaison Avec Des Composés Similaires
2-Chloro-3,6-diethylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the ethyl groups, making it less hydrophobic and potentially less active in certain biological assays.
3,6-Diethylquinoline: Lacks the chlorine atom, which may reduce its reactivity in substitution reactions.
2-Chloro-3-methylquinoline: Has a methyl group instead of ethyl groups, which can affect its steric and electronic properties.
Propriétés
Numéro CAS |
1031928-03-6 |
|---|---|
Formule moléculaire |
C13H14ClN |
Poids moléculaire |
219.71 g/mol |
Nom IUPAC |
2-chloro-3,6-diethylquinoline |
InChI |
InChI=1S/C13H14ClN/c1-3-9-5-6-12-11(7-9)8-10(4-2)13(14)15-12/h5-8H,3-4H2,1-2H3 |
Clé InChI |
BHHPKCLHNBANBB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1S)-5-Chloro-1-(4-chlorophenyl)-2,3-dihydro-1H-inden-1-yl]propan-1-ol](/img/structure/B12633239.png)
![[6-([1,1'-Biphenyl]-4-yl)hexa-1,3,5-triyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12633242.png)




![Urea, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]phenyl]-N'-[3-(trifluoroMethyl)phenyl]-](/img/structure/B12633280.png)



![4-[2-Imidazol-1-yl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12633292.png)


